molecular formula C11H18O B2449324 2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane CAS No. 1850773-39-5

2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane

Cat. No.: B2449324
CAS No.: 1850773-39-5
M. Wt: 166.264
InChI Key: VJEKFIBFTDLPCU-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane is a compound that features a bicyclo[2.2.2]octane structure fused with an oxirane ring. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization introduces the oxirane ring. Key steps include:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring.

Major Products

    Oxidation: Products include diols and other oxygenated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the former oxirane ring.

Scientific Research Applications

2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bicyclo[2.2.2]octane core provides structural rigidity, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in functional groups.

    Oxirane derivatives: Compounds with an oxirane ring but different core structures.

Uniqueness

2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane is unique due to the combination of the bicyclo[2.2.2]octane core and the oxirane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(7-12-11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKFIBFTDLPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2CC3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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